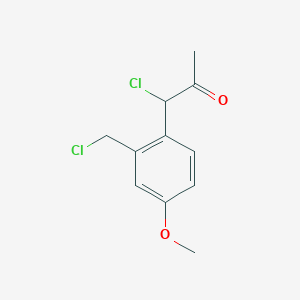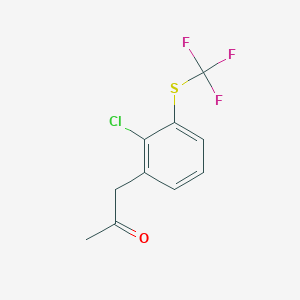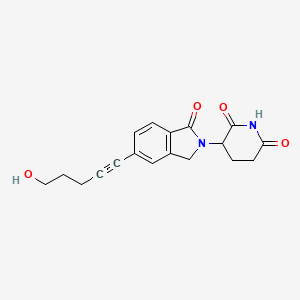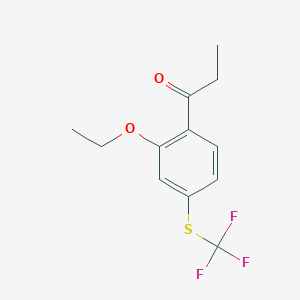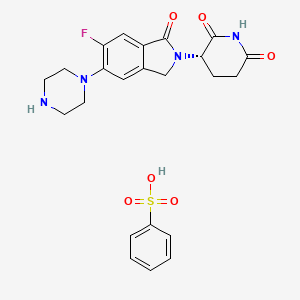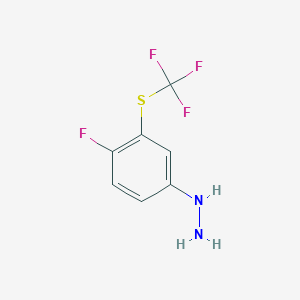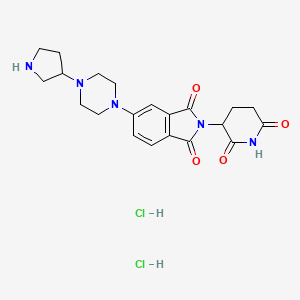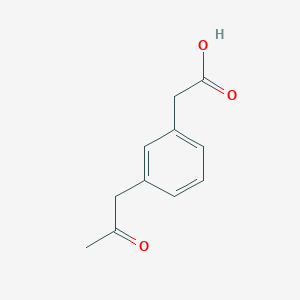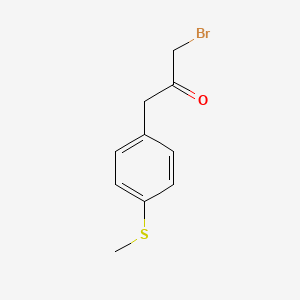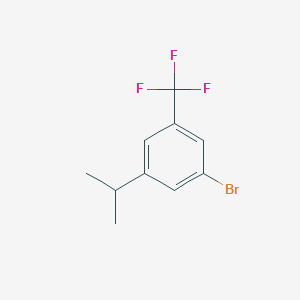
(2',6'-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’,6’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chloro and fluoro substituents on the biphenyl structure can significantly alter the chemical and physical properties of the compound, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2’,6’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid typically involves the following steps:
Halogenation: Introduction of chloro and fluoro groups onto the biphenyl structure.
Acylation: Introduction of the acetic acid moiety.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of halogen substituents or reduction of the acetic acid group.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Dehalogenated biphenyl derivatives.
Substitution Products: Biphenyl derivatives with different functional groups.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in drug development due to its unique chemical properties.
Biological Studies: Used in studies to understand the interaction of biphenyl derivatives with biological systems.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (2’,6’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid would depend on its specific application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of chloro and fluoro groups can enhance binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Biphenyl-4-acetic acid: Lacks the chloro and fluoro substituents.
2’,6’-Dichloro-biphenyl-4-yl-acetic acid: Lacks the fluoro substituent.
2-Fluoro-biphenyl-4-yl-acetic acid: Lacks the chloro substituents.
Uniqueness: The presence of both chloro and fluoro substituents in (2’,6’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid can enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C14H9Cl2FO2 |
|---|---|
Molekulargewicht |
299.1 g/mol |
IUPAC-Name |
2-[4-(2,6-dichlorophenyl)-3-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-2-1-3-11(16)14(10)9-5-4-8(6-12(9)17)7-13(18)19/h1-6H,7H2,(H,18,19) |
InChI-Schlüssel |
NAJWQLHQEMLXES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2)CC(=O)O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


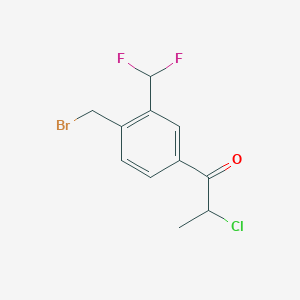
![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)

